Gadoteridol
Overview
Description
Gadoteridol is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the central nervous system, including the brain and spine. This compound is marketed under the brand name ProHance and was first approved for use in the United States in 1992 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadoteridol involves the reaction of gadolinium oxide with a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically includes the following steps:
Preparation of the Ligand: The ligand is synthesized by reacting cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid under basic conditions to form DOTA.
Complexation with Gadolinium: The DOTA ligand is then reacted with gadolinium oxide in an aqueous solution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Crystallization: The crude product is purified through crystallization techniques to achieve high purity.
Desalination: Ion exchange resins are used to remove impurities and excess reagents.
Lyophilization: The final product is lyophilized to obtain this compound in a stable, solid form.
Chemical Reactions Analysis
Types of Reactions: Gadoteridol primarily undergoes complexation reactions due to its stable macrocyclic structure. It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions:
Complexation: The primary reaction involves gadolinium oxide and DOTA ligand in an aqueous medium at elevated temperatures.
Stabilization: The complex is stabilized by maintaining a neutral pH and using ion exchange resins to remove impurities.
Major Products: The major product of the reaction is this compound itself, with high purity achieved through crystallization and desalination processes .
Scientific Research Applications
Gadoteridol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in nuclear magnetic resonance (NMR) spectroscopy to enhance signal intensity.
Biology: Facilitates the study of biological processes by providing clear images of internal structures in living organisms.
Industry: Employed in the development of new imaging techniques and contrast agents.
Mechanism of Action
Gadoteridol exerts its effects by developing a magnetic moment when placed in a magnetic field. This property enhances the contrast of images obtained through MRI by altering the relaxation times of nearby hydrogen nuclei. The gadolinium ion in this compound interacts with water molecules, shortening the T1 and T2 relaxation times, which results in brighter images on T1-weighted MRI scans .
Comparison with Similar Compounds
Gadoterate Meglumine: A gadolinium-based contrast agent with a similar application but different pharmacokinetic properties.
Uniqueness of this compound:
Macrocyclic Structure: Provides high stability and low risk of gadolinium release compared to linear gadolinium-based contrast agents.
Safety Profile: Demonstrates a favorable safety profile with low incidence of adverse effects.
Biological Activity
Gadoteridol, a macrocyclic nonionic gadolinium-based contrast agent (GBCA), is primarily utilized in magnetic resonance imaging (MRI) for enhancing the visibility of internal structures. This article explores the biological activity of this compound, focusing on its pharmacokinetics, safety profile, and clinical implications based on diverse studies.
Pharmacokinetics
This compound exhibits rapid distribution and elimination characteristics. In a Phase I clinical trial involving 18 healthy volunteers, the compound was found to distribute quickly from the vascular compartment to the extracellular fluid space. Approximately 94% of the injected dose was excreted in urine within 24 hours, with a mean distribution half-life of 0.20 hours and an elimination half-life of 1.57 hours .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Distribution Half-Life | 0.20 ± 0.04 h |
Elimination Half-Life | 1.57 ± 0.08 h |
Urinary Excretion (24h) | 94 ± 4.8% |
Safety Profile
This compound is recognized for its excellent safety profile among GBCAs. A multicenter study involving 6,163 patients reported an overall adverse event (AE) rate of 0.21% , with only 0.16% of events considered related to this compound administration . Most adverse reactions were mild and self-resolving, such as nausea and hypersensitivity reactions.
Table 2: Adverse Events Related to this compound Administration
Adverse Event Type | Frequency (%) |
---|---|
Mild Reactions | 0.13 |
Moderate Reactions | 0.03 |
Severe Reactions | 0 |
Gadolinium Retention
One of the significant concerns with GBCAs is gadolinium retention in tissues, particularly in the brain and bones. However, studies indicate that this compound has a lower retention profile compared to linear GBCAs. In animal studies, gadolinium retention was found to be minimal following repeated administration of this compound, with no instances of T1 hyperintensity in the brain reported in patients after multiple exposures .
Case Studies and Clinical Applications
This compound has been extensively studied in various clinical settings. A notable study involving patients with intracranial tumors demonstrated that this compound was well-tolerated across a range of doses (0.025-0.30 mmol/kg), with no significant adverse reactions observed . Additionally, its efficacy in enhancing MRI images has made it a preferred choice for assessing conditions such as tumors and lesions.
Table 3: Clinical Trial Data on this compound
Study Type | Patient Count | Dose Range (mmol/kg) | Adverse Events (%) |
---|---|---|---|
Phase I | 18 | 0.05 - 0.30 | None |
Phase II (Intracranial Tumors) | 87 | 0.025 - 0.30 | None |
Research Findings
Recent research highlights the metabolic effects of this compound on energy pathways within tissues. For instance, studies have shown that administration may lead to alterations in glucose metabolism and energy requirements within cells . This is particularly relevant when considering the implications for patients with metabolic disorders or those undergoing extensive imaging procedures.
Properties
Key on ui mechanism of action |
Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences. |
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CAS No. |
120066-54-8 |
Molecular Formula |
C17H29GdN4O7 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 |
InChI Key |
DPNNNPAKRZOSMO-UHFFFAOYSA-K |
SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Canonical SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3] |
Color/Form |
White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone |
density |
Osmolality (37 °C): 630 mOsM/kg water; viscosity (cP): 2.0 (20 °C), 1.3 (37 °C); density at 25 °C 1.140. /Gadoteridol injection/ |
melting_point |
>225 °C |
Key on ui other cas no. |
120066-54-8 |
solubility |
In water, 737 mg/mL Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3 |
Synonyms |
gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane gadolinium HP-DO3A gadoteridol Gd(DO3A) Gd-HP-D03A Gd-HP-DO3A Gd-HPDO3A Gd-hydroxypropyl-D03A GdHPDO3A Prohance SQ 32,692 SQ 32692 SQ-32692 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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